Brigatinib C

HPLC Method Validation Impurity Profiling

Sourcing Brigatinib C (CAS 1197958-75-0) demands strict compound-specificity for regulatory-grade analytical method validation and PROTAC development. As a critical process-related impurity (Impurity C) in Brigatinib API synthesis, it must be qualified as a primary reference standard for HPLC method development per ICH Q2(R1) guidelines, with a defined retention time of 8.39 min and a detection limit of 0.0053 µg/mL. Any substitution with Impurity A, B, or D will invalidate the assay. In PROTAC research, it serves as the high-purity linker component for assembling HJM-561 series degraders. Procure a fully characterized batch to ensure accurate quantification, regulatory compliance, and synthetic fidelity.

Molecular Formula C28H37ClN7O2P
Molecular Weight 570.1 g/mol
CAS No. 1197958-75-0
Cat. No. B12378538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrigatinib C
CAS1197958-75-0
Molecular FormulaC28H37ClN7O2P
Molecular Weight570.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl
InChIInChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34)
InChIKeyRWZBHSUFXJNDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brigatinib C (CAS 1197958-75-0): Reference Standard, PROTAC Linker, and Process Impurity


Brigatinib C (CAS 1197958-75-0) is a critical component in the quality control and development of brigatinib (AP26113), a dual ALK/EGFR inhibitor approved for ALK-positive non-small cell lung cancer. Chemically, it is (2-((5-chloro-2-((2-methoxy-4-(4-(piperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide, with a molecular formula of C28H37ClN7O2P and a molecular weight of 570.07 . It is specifically identified as one of four primary process-related impurities (Impurity C) generated during the commercial synthesis of brigatinib [1][2]. Furthermore, this compound serves as a linker component in the assembly of PROTACs (Proteolysis Targeting Chimeras) within the HJM-561 series, highlighting its distinct chemical utility separate from the parent drug's pharmacophore . Understanding and quantifying Brigatinib C is essential for ensuring drug safety, stability, and efficacy in both API and finished drug products [3].

Why Brigatinib C (CAS 1197958-75-0) is Not Interchangeable with Other Brigatinib Impurities or Linkers


The precise selection and procurement of Brigatinib C (CAS 1197958-75-0) as a reference standard or synthetic intermediate are non-negotiable due to the stringent, compound-specific requirements of analytical method validation and impurity profiling. Regulatory guidelines mandate that each process-related impurity be identified, characterized, and controlled at levels that ensure patient safety; generic substitution with another impurity like Brigatinib Impurity A (CAS 1197953-54-0) or a different linker would invalidate HPLC method development due to unique chromatographic behaviors [1]. As demonstrated by the foundational work of Guo et al. and Tharun et al., each impurity (A, B, C, and D) has a distinct chemical origin, structure, and retention time, and cannot be used as a proxy for another in quantitative assays [2][3]. Using an unqualified substitute for Brigatinib C would compromise the accuracy, precision, and regulatory defensibility of any analytical procedure, leading to potential out-of-specification (OOS) results or failed compliance audits.

Quantitative Differentiation of Brigatinib C (CAS 1197958-75-0) as an Analytical Reference Standard


HPLC Retention Time: Unique Elution Profile for Brigatinib C

Brigatinib C exhibits a distinct and reproducible HPLC retention time (RT) of 8.39 minutes, enabling its unequivocal identification and separation from the main drug brigatinib (RT 4.60 min) and the other three primary impurities: Impurity A (RT 12.28 min), Impurity B (RT 3.37 min), and Impurity D (RT 7.34 min) [1].

HPLC Method Validation Impurity Profiling

HPLC Limit of Detection (LOD): Sensitivity for Trace Quantification of Brigatinib C

The validated HPLC method achieves a limit of detection (LOD) of 0.0053 µg/mL for Brigatinib C, which is a more sensitive detection threshold compared to Impurity A (0.0065 µg/mL) and Impurity B (0.0068 µg/mL), and is comparable to Impurity D (0.0058 µg/mL) [1].

HPLC LOD Trace Analysis

Chemical Origin: Defined Formation Pathway from Raw Material 4

Unlike Brigatinib Impurity D, which originates from the HCl-catalyzed decomposition of intermediate 3, Brigatinib C is formed via a distinct, synthetic route involving raw material 4, a specific intermediate in the brigatinib manufacturing process [1].

Process Chemistry Impurity Formation Synthesis

Validated Application Scenarios for Brigatinib C (CAS 1197958-75-0) Reference Material


HPLC Method Development and Validation for Brigatinib Drug Products

Procure Brigatinib C (CAS 1197958-75-0) as a primary reference standard to develop and validate an HPLC method for the quantification of process-related impurities in brigatinib API and finished formulations. Use its defined retention time of 8.39 minutes and detection limit of 0.0053 µg/mL to establish system suitability criteria and ensure the method meets ICH Q2(R1) validation guidelines for accuracy, precision, and sensitivity [1].

Regulatory Filing Support: Impurity Profiling and Control Strategy

Utilize a characterized sample of Brigatinib C as the analytical reference to identify, confirm, and quantify this specific impurity in API batches. The data generated are essential for defining a scientific impurity control strategy and reporting impurity levels in the Common Technical Document (CTD) Module 3 for ANDA or NDA submissions, demonstrating control over a critical process-related impurity that is distinct from impurities A, B, and D [2][3].

PROTAC Development: Synthesis and Characterization of HJM-561 Derivatives

Use Brigatinib C as the linker component in the rational design and synthesis of PROTAC molecules targeting HJM-561, leveraging its specific phosphine oxide-containing structure. This application requires high-purity material to ensure the fidelity of the assembled PROTAC and to avoid side reactions that could occur with other, structurally unrelated linkers .

Process Optimization and Root Cause Analysis in Manufacturing

Employ Brigatinib C as a reference marker during process development to track the fate of raw material 4 throughout the synthesis. By monitoring its formation and purge, process chemists can implement targeted modifications (e.g., alternative reagents, adjusted stoichiometry) to minimize this specific impurity, thereby increasing overall yield and reducing the burden on downstream purification steps [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brigatinib C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.